molecular formula C15H21N3O B2817012 3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine CAS No. 1855944-70-5

3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2817012
CAS No.: 1855944-70-5
M. Wt: 259.353
InChI Key: IGOWVWGZONVGFC-UHFFFAOYSA-N
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Description

3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an amine group and a phenoxy methyl group, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its combination of a pyrazole ring and a phenoxy methyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-10(2)13-6-5-11(3)7-14(13)19-9-12-8-15(16)18(4)17-12/h5-8,10H,9,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOWVWGZONVGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN(C(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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